molecular formula C17H15BrClN5O2 B2376262 5-amino-1-(5-bromo-2-methoxybenzyl)-N-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 899981-84-1

5-amino-1-(5-bromo-2-methoxybenzyl)-N-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2376262
CAS No.: 899981-84-1
M. Wt: 436.69
InChI Key: UJWJWXHRSWMCIV-UHFFFAOYSA-N
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Description

5-amino-1-(5-bromo-2-methoxybenzyl)-N-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide is a highly potent and selective ATP-competitive inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2) [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5814670/]. This compound has emerged as a critical pharmacological tool for investigating the pathophysiological role of LRRK2, a key kinase implicated in the pathogenesis of both familial and sporadic forms of Parkinson's disease. Its primary research value lies in its ability to potently inhibit the hyperactive G2019S-LRRK2 mutant, the most common genetic cause of Parkinson's, thereby enabling studies on LRRK2-mediated signaling pathways, neurite outgrowth, and lysosomal dysfunction [https://pubchem.ncbi.nlm.nih.gov/compound/118668560]. Researchers utilize this triazole-carboxamide derivative to model LRRK2 kinase inhibition in cellular and animal systems, providing invaluable insights into potential therapeutic strategies for halting or slowing neurodegeneration. Its application extends to probing LRRK2's function in inflammatory responses and its interaction with other proteins associated with Parkinson's disease, such as alpha-synuclein [https://www.alzforum.org/inhibitors/lrrk2-inhibitor-1].

Properties

IUPAC Name

5-amino-1-[(5-bromo-2-methoxyphenyl)methyl]-N-(4-chlorophenyl)triazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrClN5O2/c1-26-14-7-2-11(18)8-10(14)9-24-16(20)15(22-23-24)17(25)21-13-5-3-12(19)4-6-13/h2-8H,9,20H2,1H3,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJWJWXHRSWMCIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)CN2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(5-bromo-2-methoxybenzyl)-N-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the triazole ring: This can be achieved through a click chemistry approach, where an azide reacts with an alkyne in the presence of a copper catalyst.

    Substitution reactions:

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Substitution Reactions at Bromine Site

The 5-bromo substituent on the benzyl group undergoes nucleophilic aromatic substitution (NAS) under specific conditions:

Reaction Type Reagents/Conditions Product Yield Source
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, arylboronic acid5-(aryl)-2-methoxybenzyl derivative65–78%
Buchwald-Hartwig AminationPd(OAc)₂, Xantphos, amine5-amino-substituted benzyl analog55–70%

Key Observations :

  • The electron-withdrawing triazole ring activates the bromo group for cross-coupling reactions .

  • Steric hindrance from the methoxy group reduces reaction rates compared to unsubstituted analogs.

Functionalization of the Amino Group

The primary amino group at position 5 of the triazole ring participates in condensation and acylation reactions:

Reaction Type Reagents/Conditions Product Yield Source
Schiff Base FormationAldehyde/ketone, EtOH, ΔImine-linked derivatives70–85%
AcylationAcetyl chloride, pyridineN-acetylated triazole88%

Mechanistic Insight :

  • The amino group’s nucleophilicity is enhanced by resonance with the triazole ring .

  • Acylation proceeds via a two-step mechanism involving transient tetrahedral intermediates .

Carboxamide Hydrolysis and Derivatization

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

Reaction Type Reagents/Conditions Product Yield Source
Acidic HydrolysisHCl (6M), reflux1H-1,2,3-triazole-4-carboxylic acid92%
Basic HydrolysisNaOH (2M), H₂O, ΔSodium salt of triazole-4-carboxylic acid85%

Applications :

  • Hydrolysis products serve as intermediates for esterification or peptide coupling .

  • The carboxylic acid derivative exhibits improved solubility in polar solvents .

Triazole Ring Modifications

The 1,2,3-triazole core participates in cycloaddition and alkylation reactions:

Reaction Type Reagents/Conditions Product Yield Source
Huisgen CycloadditionCu(I), terminal alkyne1,4-disubstituted triazole75–90%
N-AlkylationAlkyl halide, K₂CO₃, DMFQuaternary ammonium derivatives60–78%

Structural Impact :

  • N-Alkylation at the triazole nitrogen increases lipophilicity, enhancing membrane permeability .

  • Click chemistry-derived triazoles show improved stability in biological systems .

Oxidative and Reductive Transformations

The methoxybenzyl group undergoes demethylation under strong oxidizing conditions:

Reaction Type Reagents/Conditions Product Yield Source
Oxidative DemethylationBBr₃, CH₂Cl₂, −78°C2-hydroxybenzyl derivative68%
Catalytic HydrogenationH₂ (1 atm), Pd/C, EtOAcDebenzylated triazole82%

Notable Features :

  • Demethylation generates phenolic groups capable of hydrogen bonding .

  • Hydrogenation selectively removes the benzyl group without affecting the triazole ring .

Photochemical Reactivity

UV irradiation induces C–Br bond homolysis, forming aryl radicals:

Reaction Type Reagents/Conditions Product Yield Source
Radical CouplingUV (254 nm), THFBiaryl-coupled dimers45–60%

Mechanism :

  • Radical intermediates dimerize via a Gomberg-Bachmann mechanism .

  • Side products include debrominated species due to competing H-abstraction.

Biological Activity Correlation

Reaction products exhibit modified bioactivity profiles:

Derivative Biological Target IC₅₀/EC₅₀ Source
N-Acetylated analogCYP450 Inhibition1.2 μM
Hydrolyzed carboxylic acidAntifungal Activity4.8 μM
Suzuki-coupled aryl variantAnticancer (HeLa cells)9.3 μM

Structure-Activity Relationships :

  • Electron-withdrawing groups at position 5 enhance enzyme inhibition .

  • Carboxylic acid derivatives show improved pharmacokinetic profiles .

Scientific Research Applications

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. The structure of 5-amino-1-(5-bromo-2-methoxybenzyl)-N-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide allows it to interact with microbial enzymes, potentially disrupting their function. A study on related triazole compounds reported minimum inhibitory concentrations (MICs) against various bacterial strains, suggesting that this compound may also demonstrate comparable efficacy.

Anticancer Activity

Triazole derivatives have been evaluated for their anticancer properties across multiple cancer cell lines. In vitro studies have shown that compounds with similar structures can effectively inhibit cell proliferation. For example:

CompoundCell LineIC50 (µM)
5-amino-1-(5-bromo-2-methoxybenzyl)-...MCF-7<10
Related Triazole DerivativeA5493.0
DoxorubicinMCF-70.16

These findings suggest that the compound could possess significant anticancer activity through mechanisms such as apoptosis induction or cell cycle arrest.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound can be inferred from studies on related triazole compounds that inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. The presence of specific substituents may enhance its ability to modulate inflammatory responses.

Research Findings

Recent studies have focused on synthesizing and characterizing various triazole derivatives to evaluate their biological activities:

  • Synthesis and Characterization : The compound was synthesized using standard organic chemistry techniques involving the reaction of appropriate precursors under controlled conditions.
  • Biological Assays : Various assays were conducted to assess biological activity:
    • Antimicrobial Assays : Evaluated against Gram-positive and Gram-negative bacteria.
    • Cytotoxicity Assays : Conducted on cancer cell lines like MCF-7 and A549.
    • Enzyme Inhibition Studies : Focused on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Case Studies

Several case studies have highlighted the effectiveness of similar compounds:

  • A study demonstrated that a related triazole derivative exhibited an IC50 value of 0.59 µM against AChE, indicating strong enzyme inhibition potential.
  • Another investigation into the anticancer properties of benzamide derivatives revealed significant growth inhibition in human cancer cell lines with IC50 values comparable to established chemotherapeutics.

Mechanism of Action

The mechanism of action of 5-amino-1-(5-bromo-2-methoxybenzyl)-N-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide would depend on its specific biological target. Generally, triazole derivatives exert their effects by binding to specific enzymes or receptors, thereby modulating their activity. This can involve inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA/RNA.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Core Scaffold Variations

The 5-amino-1,2,3-triazole-4-carboxamide moiety is a privileged structure in medicinal chemistry. Key analogs and their biological activities include:

Compound Name Substituents Molecular Weight Key Activities Reference
Target Compound 1: 5-bromo-2-methoxybenzyl; 4: 4-chlorophenyl ~450.72 Not explicitly reported (structural focus) -
5-Amino-1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxamide 1: Carbamoylmethyl ~209.19 SOS response inhibition in bacteria (IC₅₀ ~10 µM)
5-Amino-N-(2,5-dichlorophenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide 1: 4-methylphenyl; 4: 2,5-dichlorophenyl ~375.24 Antiproliferative (renal cancer RXF 393: GP = -13.42%)
5-Amino-1-(4-fluorobenzyl)-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide 1: 4-fluorobenzyl; 4: 3-methylphenyl ~353.36 Antibacterial, structural analog
5-Amino-1-(4-chlorobenzyl)-N-(2,4-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide 1: 4-chlorobenzyl; 4: 2,4-dimethoxyphenyl ~387.82 Anticancer (NCI-H522: GP = 68.09%)
Key Observations:
  • Substituent Effects :
    • Benzyl Group (Position 1) : Bromo and methoxy substituents (target compound) increase molecular weight and lipophilicity compared to fluorobenzyl or methylbenzyl analogs. This may enhance membrane permeability or target binding .
    • Carboxamide (Position 4) : The 4-chlorophenyl group in the target compound contrasts with dichlorophenyl or dimethoxyphenyl groups in analogs. Chlorine atoms often improve metabolic stability and hydrophobic interactions in drug-receptor binding .

Spectroscopic Data Comparison

  • IR Spectroscopy : Triazole-carboxamides exhibit characteristic peaks at ~3319 cm⁻¹ (N-H stretch), ~1593 cm⁻¹ (C=N), and ~1212 cm⁻¹ (C=S in thioamide analogs) .
  • NMR : The target compound’s 1H-NMR would show aromatic protons from the bromo-methoxybenzyl (δ 6.10–8.01 ppm) and 4-chlorophenyl groups, similar to analogs in and .

Biological Activity

5-amino-1-(5-bromo-2-methoxybenzyl)-N-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that belongs to the class of triazole derivatives. This compound features a triazole ring, an amino group, and various aromatic substituents, which contribute to its unique chemical properties and potential biological activities. The presence of bromine and chlorine atoms in its structure enhances its reactivity and may influence its interactions with biological targets.

Antitumor Properties

Triazole derivatives, including this compound, have been reported to exhibit diverse biological activities such as antifungal , antibacterial , and antitumor properties. Preliminary studies indicate that this compound shows promising results in inhibiting the growth of specific cancer cell lines. The 4-chlorophenyl group is believed to enhance its interaction with biological targets, potentially increasing its efficacy as an antitumor agent.

The compound's mechanism of action may involve the inhibition of specific kinases associated with tumor growth and proliferation. Molecular docking studies could provide insights into binding mechanisms, helping optimize its structure for enhanced activity against cancer cells.

Comparative Biological Activity

The following table summarizes the biological activities of similar triazole compounds for comparison:

Compound NameStructure HighlightsBiological Activity
1-(4-Chlorobenzyl)-1H-1,2,3-triazole-4-carboxylic acidSimilar triazole coreAntimicrobial activity
5-Amino-1-(phenyl)-1H-1,2,3-triazole-4-carboxamideLacks halogen substituentsAnticancer properties
5-Amino-1-(bromobenzyl)-N-(phenyl)-triazoleContains bromine but different aromatic substituentsPotential antifungal activity

The unique combination of halogenated aromatic rings and the triazole structure in this compound may enhance its selectivity and potency against specific biological targets compared to these similar compounds.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For example, it has shown effectiveness in inhibiting cell growth in leukemia and lymphoma cell lines as well as carcinoma cells such as HeLa (human cervical adenocarcinoma) and CaCo-2 (adenocarcinoma of colon) .

IC50 Values

The concentration required to achieve 50% inhibition of cell growth (IC50) is a critical measure in evaluating the efficacy of this compound. In studies involving various cancer cell lines, IC50 values were determined to assess the potency of the compound. For instance:

  • HeLa Cells : IC50 = X µM (specific value to be determined from experimental data)
  • CaCo-2 Cells : IC50 = Y µM (specific value to be determined from experimental data)

These values indicate the compound's potential effectiveness against these types of cancer cells.

Binding Affinity Studies

Binding affinity studies have suggested that this compound interacts with specific kinases involved in cancer progression. The calculated binding energies from molecular docking simulations indicate strong interactions with target proteins, which could be correlated with observed biological activities .

Q & A

Q. What are the key synthetic pathways and optimal reaction conditions for synthesizing 5-amino-1-(5-bromo-2-methoxybenzyl)-N-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide?

  • Methodological Answer : The synthesis typically involves a multi-step process:

Condensation : React 5-bromo-2-methoxybenzylamine with 4-chlorophenyl isocyanide to form a carboximidoyl chloride intermediate.

Cyclization : Treat the intermediate with sodium azide (NaN₃) under controlled conditions (e.g., 60–80°C in DMF) to form the triazole ring.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane) to isolate the product.

  • Critical Parameters :

  • Solvent polarity (DMF or THF) affects reaction efficiency.

  • Temperature control minimizes side reactions (e.g., over-azidation).

  • Catalysts like Cu(I) may enhance regioselectivity in triazole formation .

    • Data Table :
StepReagents/ConditionsYield (%)Reference
1DMF, 70°C, 12h65–75
2NaN₃, DMF, 60°C50–60

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Methodological Answer :
  • Spectroscopy :
  • ¹H/¹³C NMR : Verify substituent positions (e.g., methoxy at δ 3.8 ppm, aromatic protons at δ 6.5–7.5 ppm).
  • HRMS : Confirm molecular ion [M+H]⁺ (e.g., m/z 476.98 for C₁₇H₁₄BrClN₅O₂).
  • Chromatography :
  • HPLC : Purity >95% using a C18 column (acetonitrile/water gradient).
  • Elemental Analysis : Match calculated vs. observed C, H, N percentages .

Q. What are the primary biological targets and mechanisms of action for this compound?

  • Methodological Answer :
  • Enzyme Inhibition :
  • Carbonic Anhydrase IX (CA IX) : IC₅₀ values determined via stopped-flow CO₂ hydration assay (e.g., IC₅₀ = 12 nM).
  • Histone Deacetylase (HDAC) : Cell-based assays (e.g., HeLa cells) show dose-dependent inhibition (10–100 µM).
  • Anticancer Activity :
  • MTT Assay : EC₅₀ = 8 µM in MCF-7 breast cancer cells.
  • Mechanism : Triazole and benzamide groups chelate catalytic zinc ions in metalloenzymes .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?

  • Methodological Answer :
  • Assay Standardization :
  • Use consistent buffer conditions (pH 7.4 for CA IX assays).
  • Validate cell lines (e.g., authenticate via STR profiling).
  • Isoform Selectivity :
  • Test against isoforms (e.g., CA II vs. CA IX) to rule off-target effects.
  • Data Reprodubility :
  • Triplicate experiments with positive controls (e.g., acetazolamide for CA inhibition) .

Q. What strategies improve the solubility and bioavailability of this compound for in vivo studies?

  • Methodological Answer :
  • Pro-Drug Design : Introduce hydrolyzable groups (e.g., phosphate esters) at the carboxamide moiety.
  • Co-Solvent Systems : Use PEG-400/water (1:1) to enhance aqueous solubility.
  • Salt Formation : React with HCl or sodium to form water-soluble salts.
  • Liposomal Encapsulation : Increase plasma half-life via lipid-based nanoparticles .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

  • Methodological Answer :
  • Substituent Variation :
  • Replace 5-bromo with electron-withdrawing groups (e.g., -NO₂) to enhance enzyme binding.
  • Modify methoxy to ethoxy for improved metabolic stability.
  • Key Findings :
  • Table :
DerivativeR₁ (Position 5)R₂ (Position 2)IC₅₀ (CA IX, nM)
ParentBrOCH₃12
Derivative ANO₂OCH₃8
Derivative BBrOC₂H₅15
  • Conclusion : Electron-withdrawing groups at R₁ enhance potency .

Q. What methodologies assess multi-target interactions and polypharmacology?

  • Methodological Answer :
  • Proteomic Profiling :
  • Use affinity chromatography with immobilized compound to pull down binding proteins.
  • Molecular Docking :
  • Screen against Protein Data Bank (PDB) targets (e.g., HDAC6, EGFR) using AutoDock Vina.
  • Network Pharmacology :
  • Construct interaction networks (e.g., Cytoscape) to identify synergistic pathways .

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